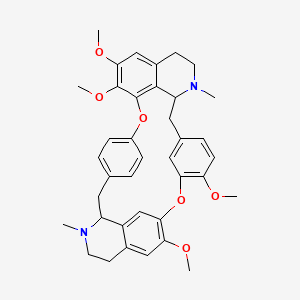

(+)-O,O-Dimethyltubocurine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

2233-44-5 |

|---|---|

Formule moléculaire |

C38H42N2O6 |

Poids moléculaire |

622.7 g/mol |

Nom IUPAC |

9,10,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-38-36-26(21-35(43-5)37(38)44-6)14-16-40(2)30(36)18-24-9-12-31(41-3)33(19-24)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3 |

Clé InChI |

BWFWPNFEEDTSFC-UHFFFAOYSA-N |

SMILES canonique |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5OC)OC)C)OC |

Origine du produit |

United States |

Overview of Research on the Curare Alkaloid Family

Historical Scientific Inquiry into Neuromuscular Blockade and Curare Alkaloids

The journey to understanding neuromuscular blockade is deeply intertwined with the history of curare, a plant-derived poison used for centuries by indigenous South American tribes on arrow tips for hunting. wikipedia.orgclockss.org The first documented encounter by Europeans dates back to Sir Walter Raleigh's voyage in 1595. clockss.org However, it was not until the 19th century that scientific investigation began to unravel its mechanism of action.

In the 1850s, Claude Bernard conducted pioneering experiments demonstrating that curare blocks the transmission of nerve impulses to skeletal muscles at the neuromuscular junction. wikipedia.orgnih.gov This foundational work laid the groundwork for future research into the pharmacology of neuromuscular transmission. Later, in the 1860s, Alexander Crum Brown and Thomas Richard Fraser made a significant discovery by showing that quaternizing the nitrogen atoms of various alkaloids, such as atropine (B194438) and morphine, endowed them with curare-like muscle-paralyzing activity. nih.govnih.gov This established an early and crucial structure-activity relationship in pharmacology. nih.gov

The early 20th century marked a pivotal period in curare research. In 1914, Henry Hallett Dale described the physiological actions of acetylcholine (B1216132). wikipedia.org A quarter of a century later, his work would be instrumental in showing that acetylcholine is the neurotransmitter responsible for neuromuscular transmission, a process that curare inhibits. wikipedia.org A significant breakthrough occurred in 1935 when Harold King isolated and determined the chemical structure of d-tubocurarine, the primary active alkaloid in "tube curare," from a museum sample. wikipedia.orgclockss.org This was followed in 1942 by the isolation of d-tubocurarine from authenticated samples of Chondrodendron tomentosum by Oscar Wintersteiner and James Dutcher. nih.gov

The introduction of purified curare preparations into clinical practice in the 1940s revolutionized anesthesia. wikipedia.orgmanchester.ac.ukmedigraphic.com It allowed for complete muscle relaxation during surgery, a significant advancement that became a cornerstone of modern anesthetic techniques. nih.govmedigraphic.com This clinical application spurred further research into synthetic neuromuscular blocking agents, leading to the development of compounds like gallamine (B1195388) and decamethonium (B1670452) in the late 1940s. clockss.orgnih.gov

The timeline below highlights key milestones in the scientific inquiry into curare and neuromuscular blockade:

| Year | Milestone | Researcher(s) | Significance |

| 1850 | Demonstrated that curare blocks nerve impulse transmission to muscle. wikipedia.org | Claude Bernard | Identified the site of action at the neuromuscular junction. wikipedia.orgnih.gov |

| 1860s | Discovered that quaternizing alkaloids confers curare-like activity. nih.govnih.gov | Crum Brown & Fraser | Established a fundamental structure-activity relationship. nih.gov |

| 1914 | Described the physiological actions of acetylcholine. wikipedia.org | Henry Hallett Dale | Laid the groundwork for understanding neuromuscular transmission. wikipedia.org |

| 1935 | Isolated and determined the structure of d-tubocurarine. wikipedia.orgclockss.org | Harold King | Identified the primary active compound in tube curare. wikipedia.org |

| 1942 | Isolated d-tubocurarine from Chondrodendron tomentosum. nih.gov | Wintersteiner & Dutcher | Confirmed the botanical source of the active alkaloid. nih.gov |

| 1942 | First clinical use of curare in anesthesia. wikipedia.orgnih.gov | Griffith & Johnson | Revolutionized surgical practice with muscle relaxation. nih.govmedigraphic.com |

| 1947 | Synthesized gallamine, the first synthetic neuromuscular blocker used clinically. clockss.orgnih.gov | Daniel Bovet | Paved the way for the development of synthetic muscle relaxants. clockss.org |

The Unique Role of (+)-O,O-Dimethyltubocurine as a Research Tool and Analog in Neuromuscular Pharmacology

This compound, a synthetic analog of d-tubocurarine, has carved out a specific and important niche as a research tool in the field of neuromuscular pharmacology. Its utility stems from its action as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, the same family of receptors targeted by curare alkaloids. nih.gov By studying the interactions of dimethyltubocurarine (B1263204) with these receptors, researchers have been able to probe the intricacies of neuromuscular transmission and the mechanisms of neuromuscular blockade.

The development and study of analogs like this compound have been crucial for several reasons. Firstly, they allow for the investigation of structure-activity relationships. By systematically modifying the structure of the parent compound, d-tubocurarine, and observing the resulting changes in pharmacological activity, scientists can identify the key molecular features responsible for receptor binding and blockade. For instance, the presence of two quaternary ammonium (B1175870) groups separated by an optimal distance was recognized as a critical factor for potent curariform action, a principle that guided the synthesis of early synthetic blockers. nih.gov

Secondly, this compound and similar compounds serve as valuable probes for characterizing different subtypes of nicotinic acetylcholine receptors. These receptors are not a single entity but a diverse family of proteins composed of various subunit combinations, each with distinct pharmacological properties. srce.hrnih.gov The differential affinity and efficacy of various analogs for these subtypes help in their classification and in understanding their physiological roles in different tissues. For example, research has focused on the role of specific nAChR subtypes, such as α4β2* and α7, in both the central nervous system and the peripheral nervous system, with implications for conditions ranging from neurodegenerative diseases to inflammation. nih.govmdpi.com

Furthermore, the study of resistance to neuromuscular blocking agents, a clinically relevant phenomenon, has been aided by research involving compounds like dimethyltubocurarine. Studies have shown that conditions such as lower motor neuron injury can lead to an upregulation of acetylcholine receptors at the neuromuscular junction, resulting in resistance to d-tubocurarine and its analogs. anesth-pain-med.orgkoreamed.org Understanding the molecular basis of this resistance is critical for optimizing the use of neuromuscular blockers in various pathological states. anesth-pain-med.org

The table below summarizes the key research applications of this compound and related analogs:

| Research Application | Description | Key Findings |

| Structure-Activity Relationship Studies | Investigating how modifications to the chemical structure affect neuromuscular blocking activity. | The distance between quaternary ammonium groups is critical for potency. nih.gov |

| Nicotinic Receptor Subtype Characterization | Using the compound as a ligand to differentiate and study various nAChR subtypes. | Different nAChR subtypes (e.g., α4β2*, α7) exhibit distinct pharmacological profiles and physiological roles. nih.govnih.govmdpi.com |

| Investigation of Neuromuscular Blockade Mechanisms | Elucidating the molecular interactions at the nicotinic acetylcholine receptor that lead to muscle paralysis. | Competitive antagonism at the acetylcholine binding site is the primary mechanism. nih.gov |

| Studies on Drug Resistance | Examining the mechanisms by which organisms develop resistance to neuromuscular blocking agents. | Upregulation of acetylcholine receptors is a key factor in resistance. anesth-pain-med.orgkoreamed.org |

In essence, while not a frontline clinical agent itself, this compound has been an invaluable tool in the pharmacologist's arsenal. Its use as a research compound has significantly contributed to our fundamental understanding of the neuromuscular junction, the diversity of nicotinic acetylcholine receptors, and the principles that govern the action of neuromuscular blocking drugs.

Synthesis and Derivatization Strategies for + O,o Dimethyltubocurine

Production of Quaternary Halides from Tertiary Basesacs.org

The tertiary amine (+)-O,O-dimethyltubocurine can serve as a precursor for the synthesis of its corresponding quaternary ammonium (B1175870) salts. This transformation is achieved by reacting the tertiary base with a series of alkyl halides. gla.ac.uk This standard quaternization reaction converts the tertiary nitrogen centers into positively charged quaternary ammonium centers, with the halide from the reagent acting as the counter-ion. gla.ac.ukbath.ac.uk This method was also applied to other related tertiary bases, including (+)-tubocurine, (-)-curine, and (-)-O,O-dimethylcurine, to produce their respective series of quaternary halides. gla.ac.uk

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (+)-Tubocurarine |

| (+)-Tubocurarine chloride |

| (+)-Tubocurine |

| (+)-O,O-Dimethyltubocurarine iodide |

| (-)-Curine |

| (-)-O,O-Dimethylcurine |

| Diazomethane |

| Ethanolamine |

| Lithium aluminium hydride |

| O,O-Dimethyl-(+)-chondocurarine chloride |

| O,O-Dimethyltubocurinedimethine |

| O,O-Dimethyltubocurineisomethine |

| O,O-Dimethyltubocurinemethine |

Structural Elucidation and Stereochemical Characterization of + O,o Dimethyltubocurine

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

The definitive structure of (+)-O,O-Dimethyltubocurine is established through a combination of spectroscopic and chromatographic methods. These techniques provide complementary information regarding the molecule's connectivity, functional groups, and purity. researchgate.netutas.edu.au

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the purification and purity assessment of this compound and its analogs. researchgate.netnih.gov The purity of commercial and synthesized batches is routinely verified by HPLC to ensure the absence of related alkaloids or degradation products before further analysis. nih.gov Reverse-phase HPLC methods are often employed for the separation and quantification of curare alkaloids. oup.com

Mass Spectrometry (MS) provides essential information on the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula, confirming the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments help to piece together the connectivity of the bisbenzylisoquinoline core, identifying the characteristic cleavages of the ether linkages and the isoquinoline (B145761) rings. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable for mapping the carbon-hydrogen framework.

¹H NMR spectra reveal the number and environment of protons, including the aromatic protons on the benzyl (B1604629) and isoquinoline rings, the methoxy (B1213986) group protons, and the protons on the stereogenic centers.

¹³C NMR spectra identify all unique carbon atoms in the molecule.

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the intricate ring system and the positions of the methoxy substituents.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. nih.gov The IR spectrum of this compound would show characteristic absorption bands for aromatic C-H stretching, C=C aromatic ring stretching, and C-O ether stretching, while notably lacking the broad O-H stretching band that would be present in its parent compound, (+)-tubocurarine.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| HPLC | Purity and separation from isomers/analogs. oup.comresearchgate.net | Confirms sample integrity and isolates the compound for further analysis. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. mdpi.com | Confirms molecular formula (C₄₀H₄₈N₂O₆²⁺) and structural backbone. |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Detailed carbon-hydrogen framework and atom connectivity. | Unambiguously maps the complex ring structure and confirms the position of the two O-methyl groups. |

| Infrared (IR) Spectroscopy | Presence of functional groups. nih.gov | Identifies aromatic rings and ether linkages; confirms the absence of phenolic -OH groups. |

Determination of Absolute Configuration and Chiral Properties

Chirality, or "handedness," is a critical feature of the tubocurarine (B1210278) family of alkaloids, arising from the presence of stereogenic centers. libretexts.orgmdpi.com this compound possesses two such centers, leading to the possibility of different stereoisomers. The designation "(+)" refers to its dextrorotatory nature, meaning it rotates plane-polarized light to the right.

The determination of the absolute configuration of such a complex molecule is a non-trivial task.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of its chiral centers. thieme-connect.de By analyzing the diffraction pattern of X-rays passing through a single crystal of a salt of this compound, a precise 3D electron density map can be generated. This map allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. For bisbenzylisoquinoline alkaloids, the absolute stereochemistry is typically defined as (R,R), (S,S), (R,S), or (S,R) at the two chiral carbons (C-1 and C-1'). For this compound, the configuration is established as (R,R).

Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provide a spectroscopic fingerprint of a chiral molecule. cmu.edu The experimental CD spectrum can be compared with spectra calculated for different possible stereoisomers using computational methods like Time-Dependent Density Functional Theory (TD-DFT), allowing for the assignment of the absolute configuration. cmu.edu

3D Electron Diffraction (Micro-ED): For materials that yield only nanocrystals, 3D electron diffraction has emerged as a powerful tool for determining the absolute structure from a single nanocrystal, even for molecules containing only light atoms. nih.govbiortususa.com

The chiral properties of this compound are a direct consequence of its rigid, asymmetric three-dimensional shape, which is locked in by its complex ring system. nih.gov This defined stereochemistry is crucial for its specific molecular interactions.

Comparative Structural Analysis with Related Tubocurarine Analogs and Isomers

The structure of this compound is best understood in comparison to its parent compound, (+)-tubocurarine, and other related alkaloids. nih.gov The primary structural variations among these compounds involve methylation at the phenolic hydroxyl groups and the secondary amine nitrogens. dss.go.th

(+)-Tubocurarine: This is the parent compound from which this compound is derived via methylation. It has two phenolic hydroxyl (-OH) groups, whereas this compound has two methoxy (-OCH₃) groups at the corresponding positions (7 and 12). researchgate.net This seemingly minor change from a hydrogen bond donor (-OH) to a non-donating ether (-OCH₃) significantly alters the molecule's electronic and steric properties.

Chondocurarine: This isomer of (+)-tubocurarine has the same absolute stereochemistry but differs in the placement of one methoxyl and one hydroxyl group. dss.go.th

(-)-Curine: This is a stereoisomer of tubocurine. Complete O-methylation of (-)-curine yields OO-dimethyl-(-)-tubocurine, which is a diastereomer of this compound. dss.go.th

Tubocurine: This bis-tertiary amine is an analog that lacks the quaternary methyl groups found on the nitrogens in (+)-tubocurarine. researchgate.net

These structural differences, particularly the degree and position of methylation, have been studied to understand structure-activity relationships. For instance, the quaternization of the nitrogen atoms and the O-methylation are known to influence binding affinity to biological targets. researchgate.net

| Compound Name | Substituent at Position 7 | Substituent at Position 12 | Nitrogen Type | Absolute Stereochemistry (C-1, C-1') |

|---|---|---|---|---|

| This compound | -OCH₃ | -OCH₃ | Quaternary (N⁺) | (R,R) |

| (+)-Tubocurarine | -OH | -OH | Quaternary (N⁺) | (R,R) |

| (+)-Chondocurarine | -OCH₃ | -OH | Quaternary (N⁺) | (R,R) |

| Tubocurine | -OH | -OH | Tertiary (N) | (R,R) |

Molecular Mechanisms of Action of + O,o Dimethyltubocurine

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

(+)-O,O-Dimethyltubocurine is a non-depolarizing muscle relaxant that functions by engaging with nAChRs on the motor end-plate. drugbank.comncats.io These receptors, which are ligand-gated ion channels, are crucial for converting the chemical signal of acetylcholine (ACh) into an electrical signal that initiates muscle contraction. nih.govwikipedia.org The binding of this compound to these receptors prevents their normal function, leading to muscle relaxation. nih.gov

The principal mechanism of this compound is competitive antagonism. nih.govnih.govunict.it It binds to the same cholinergic receptor sites on the motor end-plate as the endogenous agonist, acetylcholine. drugbank.comnih.gov By occupying these binding sites, it physically prevents ACh from binding and activating the receptor. nih.gov This competition is reversible, and the neuromuscular block can be overcome by increasing the concentration of ACh at the neuromuscular junction, a principle utilized by acetylcholinesterase inhibitors like neostigmine. nih.govdrugbank.comunict.it Studies have shown that metocurine's interaction with other competitive antagonists, such as (+)-tubocurarine, is consistent with a complete competitive antagonism model. nih.gov

The adult muscle-type nAChR is a pentameric protein composed of two α1, one β1, one δ, and one ε subunit (α₂βδε). nih.govnih.gov It possesses two distinct, non-identical agonist binding sites located at the interfaces between the α and its adjacent non-α subunits: the α-ε interface and the α-δ interface. nih.govnih.gov

This compound, like its parent compound (+)-tubocurarine, exhibits a marked preference for one of these sites. Research indicates that metocurine (B613844) has a significantly higher affinity for the binding site at the α-ε interface, favoring it by a factor of approximately 80 compared to the α-δ interface. nih.gov This site selectivity is a key feature of its interaction with the receptor. Studies on d-tubocurarine analogs, including O,O-dimethyl tubocurine, have measured their binding affinities to both the high-affinity (αγ-site in embryonic receptors) and low-affinity (αδ-site) sites on the mouse nAChR. researchgate.net

Table 1: Site Selectivity of Competitive Antagonists at the Human Muscle nAChR

| Antagonist | Preference | Affinity Ratio (αε/αδ) |

| Acetylcholine (Agonist) | α-ε | ~6 |

| (+)-Tubocurarine | α-ε | ~15 |

| This compound (Metocurine) | α-ε | ~80 |

This table is generated based on data from reference nih.gov.

The binding of an agonist to the nAChR triggers a rapid conformational change, opening the central ion channel. frontiersin.org Prolonged exposure to an agonist leads to another conformational state known as desensitization, where the receptor is closed and unresponsive to the agonist. frontiersin.orgwikipedia.org As a competitive antagonist, this compound blocks the initial activation step by preventing agonist binding. nih.gov Furthermore, some studies on the related compound d-tubocurarine suggest that antagonists can stabilize the receptor in a desensitized-like state, even in the absence of an agonist. researchgate.net Research on d-tubocurarine analogs has also indicated that their binding can be influenced by the conformational state of the receptor, with a strong preference for the desensitized conformation in Torpedo AChR, though this effect was not observed in the mouse AChR. researchgate.net This suggests that by binding to the receptor, antagonists can influence the equilibrium between different conformational states, favoring non-conducting forms.

Identification of Key Receptor Subunits and Residues Involved in Binding

The precise location and nature of the binding pocket for this compound have been elucidated through advanced biochemical and molecular biology techniques.

The agonist and competitive antagonist binding sites are located in the extracellular domain at the interface between subunits. nih.govguidetopharmacology.org The principal binding component is contributed by the α subunit (loops A, B, and C), while the complementary component comes from the adjacent non-α subunit (loops D, E, and F). nih.govmdpi.com

Site-directed mutagenesis has been a pivotal technique for identifying the specific amino acid residues that form the binding pocket and determine antagonist sensitivity. nih.govresearchgate.net By systematically replacing specific amino acids within the receptor subunits and observing the resultant changes in antagonist binding affinity, researchers can map the points of interaction. researchgate.netuchile.cl For instance, chimeric receptors, created by combining parts of different subunits (e.g., β2 and β4), have been used to narrow down the regions responsible for the differential sensitivity to various competitive antagonists. nih.gov These studies have confirmed that the N-terminal extracellular domain of the subunits is where these interactions occur. uchile.clnih.gov

While much detailed work on specific residue interactions has been performed on homologous Cys-loop receptors like the 5-HT₃ receptor, it provides a valuable model for understanding the interactions within the nAChR. In studies on the 5-HT₃ receptor, specific amino acid residues have been identified as crucial for the binding of d-tubocurarine (dTC) and its analogs.

Double-mutant cycle analysis, a method that compares the effect of mutations in both the receptor and the ligand, has provided strong evidence for direct physical interactions. For example, studies have shown that the residue E236 (located near loop C) likely makes a direct physical interaction with the 12'-hydroxyl group of dTC. researchgate.netnih.gov Mutation of E236 to other residues, such as glutamine (E236Q) or asparagine (E236N), significantly decreases the receptor's affinity for dTC and its derivatives, including O,O-dimethyltubocurine. nih.gov

Table 2: Effect of E236 Mutations in the 5-HT₃ Receptor on the Affinity of d-Tubocurarine Analogs

| Compound | Wild Type (pKi) | E236Q Mutant (pKi) | E236N Mutant (pKi) |

| d-Tubocurarine | 7.21 ± 0.02 | 5.30 ± 0.05 | 6.33 ± 0.04 |

| O,O-dimethyltubocurine | 5.67 ± 0.05 | 4.46 ± 0.09 | 5.08 ± 0.08 |

| Chondocurarine | 7.01 ± 0.02 | 5.34 ± 0.03 | 6.13 ± 0.07 |

This table is based on data from reference nih.gov for the 5-HT₃ receptor and illustrates the impact of a specific residue on antagonist binding.

Other residues identified as part of the dTC binding site in this model receptor include N128 in loop A and R92 in loop D. researchgate.net In the muscle nAChR itself, the binding site is lined by several conserved aromatic amino acid residues, including α1Tyr93 (loop A), α1Trp149 (loop B), and α1Tyr190 and α1Tyr198 (loop C) on the principal face, and residues like γTrp55 and δTrp57 on the complementary face, which are critical for creating the pocket where this compound binds. uchile.cl

Advanced in Vitro and Ex Vivo Pharmacological Studies of + O,o Dimethyltubocurine

Isolated Tissue and Organ Preparations for Neuromuscular Junction Research

Studies in Motoneuron-Muscle Co-cultures and Microfluidic Systems

While motoneuron-muscle co-cultures and microfluidic systems represent cutting-edge platforms for investigating the neuromuscular junction, specific studies detailing the application of these technologies to elucidate the pharmacological effects of (+)-O,O-Dimethyltubocurine are not extensively documented in publicly available literature. These systems, which allow for the precise control and observation of synapse formation and function in a controlled environment, are ideally suited for dissecting the molecular interactions of neuromuscular blocking agents. nih.govnih.gov139.91.210scispace.comresearchgate.net Future research utilizing these sophisticated models could provide a more granular understanding of the compound's activity.

Isolated Muscle Strip and Organ Bath Bioassays

Classic pharmacological preparations, such as isolated muscle strips in organ baths, have been instrumental in characterizing the neuromuscular blocking profile of curare-like compounds. The isolated chick biventer cervicis nerve-muscle preparation is a standard model used to differentiate between depolarizing and non-depolarizing neuromuscular blocking agents. bohrium.comnih.govscribd.com In this preparation, non-depolarizing agents like tubocurarine (B1210278) and its derivatives reduce contractions evoked by nerve stimulation without causing muscle contracture. scribd.com

Another widely used ex vivo model is the isolated phrenic nerve-diaphragm preparation, typically from rats or mice. nih.govresearchgate.netamanote.com This preparation allows for the direct measurement of nerve-evoked muscle contractions and the quantification of the effects of neuromuscular blocking agents. Studies on the parent compound, d-tubocurarine, have demonstrated its ability to inhibit neuromuscular transmission in this preparation. researchgate.net While specific data for this compound in these exact preparations is not detailed in the provided search results, the established methodology is directly applicable to its investigation. For instance, in anesthetized human studies, dimethyl tubocurarine has been shown to produce nearly complete neuromuscular paralysis of the adductor pollicis muscle's twitch and tetanic responses. nih.gov

Cell-Based Receptor Expression Systems and Functional Assays

The advent of cell-based receptor expression systems has revolutionized the study of ligand-receptor interactions. These systems, which typically involve the heterologous expression of specific receptor subtypes in cell lines such as Human Embryonic Kidney (HEK) cells or in Xenopus laevis oocytes, permit the detailed pharmacological characterization of compounds in a controlled environment.

Research has demonstrated that N,N-Dimethylation enhances the binding affinity of tubocurarine analogs for the mouse nicotinic acetylcholine (B1216132) receptor. Studies using BC3H-1 cells, which endogenously express muscle-type nAChRs, have been employed to determine the binding affinities of various d-tubocurarine analogs. In one such study, the affinity of O,O-dimethyl tubocurine for nicotinic receptors on BC3H-1 cells was determined through competition binding assays against ¹²⁵I-α-bungarotoxin. researchgate.net

Xenopus oocytes are another powerful tool for expressing specific nAChR subtypes and studying their pharmacology. nih.gov By injecting cDNAs for different alpha and beta subunits, researchers can create oocytes that express distinct nAChR isoforms and then use voltage-clamp techniques to measure their sensitivity to various ligands. nih.gov For example, the sensitivity of α4β2 nAChRs to d-tubocurarine has been shown to vary depending on the ratio of the expressed subunits. nih.gov While direct studies on this compound using this system are not specified in the provided results, this methodology is crucial for understanding its selectivity for different nAChR subtypes.

Electrophysiological Characterization of Receptor-Ligand Interactions

Electrophysiological techniques provide a direct measure of the functional consequences of ligand binding to ion channels and are therefore invaluable for characterizing the mechanism of action of neuromuscular blocking agents like this compound.

Patch Clamp Techniques for Single Channel Recordings

Patch clamp techniques allow for the recording of ionic currents through single ion channels, providing unparalleled insight into the kinetics of receptor-ligand interactions. While single-channel recording data specifically for this compound is not available in the provided search results, studies on the closely related compound (+)-tubocurarine have been conducted. These studies, using outside-out patches from BC3H-1 cells expressing embryonic mouse muscle nAChRs, have allowed for the direct measurement of the association and dissociation rates of the antagonist from the receptor. nih.gov Such studies reveal the microscopic kinetics that underlie the macroscopic effects of the drug.

The table below summarizes the kinetic parameters for (+)-tubocurarine binding to embryonic mouse muscle nAChRs, which provides a valuable reference for the expected kinetic behavior of its dimethylated derivative.

| Parameter | Value (mean ± S.D.) |

| IC₅₀ | 41 ± 2 nM |

| Association Rate (lₒₙ) | 1.2 ± 0.2 x 10⁸ M⁻¹ s⁻¹ |

| Dissociation Rate (lₒբբ) | 5.9 ± 1.3 s⁻¹ |

| Data from a study on (+)-tubocurarine binding to embryonic mouse muscle nAChRs expressed in BC3H-1 cells. nih.gov |

Measurement of Nerve-Evoked Muscle Contractions

The ultimate functional consequence of neuromuscular blockade is the reduction of nerve-evoked muscle contractions. This can be quantified in various isolated nerve-muscle preparations. In studies with d-tubocurarine, pretreatment with a subparalyzing dose has been shown to decrease the potency of succinylcholine (B1214915) and abolish twitch augmentation in humans. nih.gov In animal models, the effect of tubocurarine on the amplitudes of end-plate currents during repetitive stimulation has been investigated in voltage-clamped muscle fibers of the rat, mouse, and frog. nih.gov These studies indicate that tubocurarine can affect transmitter release during high-frequency stimulation. nih.gov

A study in anesthetized humans demonstrated that dimethyl tubocurarine produced a 96-100% paralysis of the tetanic and twitch responses of the adductor pollicis muscle. nih.gov The duration of action was prolonged, with over 3 hours required to achieve 50% recovery from full neuromuscular paralysis. nih.gov

The following table summarizes the effects of dimethyl tubocurarine on neuromuscular function in humans:

| Parameter | Observation |

| Neuromuscular Paralysis | 96-100% of tetanic and twitch responses |

| Time to 50% Recovery | > 3 hours |

| Tetanic Fade | Developed during onset of paralysis and remained maximal until ~25% recovery |

| Data from a study on dimethyl tubocurarine in anesthetized humans. nih.gov |

Radioligand Binding Assays for Receptor Affinity Profiling

This compound is a nondepolarizing neuromuscular blocking agent that functions by competitively antagonizing the action of acetylcholine at cholinergic receptors. drugbank.com Radioligand binding assays and related methodologies have been instrumental in defining its receptor affinity profile, particularly at the nicotinic and muscarinic acetylcholine receptors.

The primary target for metocurine (B613844) is the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. drugbank.com Studies have shown that it acts as a competitive antagonist at these sites. drugbank.com The adult muscle-type nAChR possesses two distinct acetylcholine binding sites, located at the α-δ and α-ε subunit interfaces. Research has demonstrated that metocurine exhibits significant site selectivity, binding with a much higher affinity to the α-ε interface. nih.govresearchgate.net One study quantified this selectivity, reporting that metocurine distinguishes between the two binding sites with a ratio of dissociation constants of 83. researchgate.net

Competition binding experiments have confirmed that this compound and its parent compound, (+)-tubocurarine, compete for the same high-affinity binding site at the α-ε subunit interface. nih.govresearchgate.net In one such study, the presence of 170 nM metocurine (approximately three times its IC50) caused a 3.5-fold shift in the apparent IC50 of (+)-tubocurarine, which is consistent with competition for a single binding site. researchgate.net

Mutagenesis studies have further elucidated the specific molecular interactions responsible for metocurine's high-affinity binding. Key amino acid residues within the ε subunit of the nAChR are critical. For instance, mutations of specific residues, such as εL117K, εY111K, and εL109K, were found to decrease the binding affinity of metocurine by as much as three orders of magnitude, while having only a minor effect on the affinity of (+)-tubocurarine. drugbank.comresearchgate.net This highlights the unique binding orientation and molecular determinants for metocurine.

In addition to its primary action at nicotinic receptors, database profiles indicate that this compound also acts as an antagonist at the muscarinic acetylcholine receptor M2. drugbank.com However, detailed quantitative binding affinity data (e.g., Kᵢ values) for this interaction from specific radioligand binding assays are not extensively detailed in the primary literature.

| Receptor Target | Subunit Interface (if applicable) | Pharmacological Action | Key Research Findings |

|---|---|---|---|

| Nicotinic Acetylcholine Receptor (muscle-type) | α-ε | Competitive Antagonist | High-affinity binding site; affinity is up to 83-fold higher than at the α-δ site. nih.govresearchgate.net |

| Nicotinic Acetylcholine Receptor (muscle-type) | α-δ | Competitive Antagonist | Low-affinity binding site. nih.govresearchgate.net |

| Neuronal Acetylcholine Receptor subunit α-2 | N/A | Antagonist | Identified as a target. drugbank.com |

| Muscarinic Acetylcholine Receptor M2 | N/A | Antagonist | Identified as a target. drugbank.com |

In Vitro Pharmacokinetic and Biotransformation Research

In vitro studies investigating the pharmacokinetic properties of this compound consistently indicate that the compound undergoes minimal, if any, metabolic biotransformation. The primary route of elimination is renal excretion of the unchanged drug. nih.govnih.gov

A comparative pharmacokinetic study in humans utilized ion-pair thin-layer chromatography to analyze urine and bile samples after administration of radiolabeled metocurine. The results of this study showed no evidence of metabolites, indicating that the drug is excreted in its original form. nih.gov This finding strongly suggests that hepatic metabolism is not a significant pathway for the clearance of this compound.

Drug Metabolism Enzyme Interactions in Hepatic Models

Consistent with the lack of evidence for biotransformation, specific studies detailing the interaction of this compound with drug-metabolizing enzymes, such as the cytochrome P450 (CYP) system, in hepatic models are not available in the published literature. The observation that the drug is eliminated unchanged via the kidneys makes it an unlikely substrate for significant interactions with hepatic enzymes. nih.govnih.gov While predictive models suggest a low propensity for CYP inhibition, experimental data from in vitro hepatic systems are lacking. drugbank.com

However, the behavior of this compound has been examined in an in vitro hepatic model in the context of toxicology. A study using primary cultures of isolated rat hepatocytes compared the toxicity of metocurine with atracurium. In this hepatic model, metocurine, at concentrations ranging from 12-850 x 10⁻⁶M, did not induce a significant net leakage of the enzyme lactic dehydrogenase (LDH). nih.gov This contrasts with atracurium, which caused a concentration-dependent increase in LDH leakage. nih.gov These findings, while focused on toxicity, demonstrate the compound's stability and lack of cytotoxic effects in a metabolically competent hepatic cell system, which aligns with the pharmacokinetic data indicating an absence of significant hepatic metabolism.

| In Vitro Model | Study Focus | Key Findings |

|---|---|---|

| Isolated Rat Hepatocytes | Comparative Toxicity | Did not cause a significant net leak of lactic dehydrogenase (LDH), suggesting low direct hepatotoxicity. nih.gov |

| Human Liver Microsomes / Recombinant CYP Enzymes | Drug Metabolism Enzyme Interactions | No published experimental data found. Pharmacokinetic studies suggest metabolism is not a significant clearance pathway. nih.gov |

Computational Approaches and Molecular Modeling of + O,o Dimethyltubocurine Interactions

Molecular Docking Simulations to Predict Binding Conformations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For (+)-O,O-Dimethyltubocurarine, docking simulations have been instrumental in elucidating its binding mode within the complex structure of the nAChR.

Recent studies have utilized molecular docking simulations to compare the binding of metocurine (B613844) and its parent compound, d-tubocurarine, to the nAChR. nih.gov These simulations revealed that despite their structural similarities, these two molecules may adopt different orientations within the ligand-binding site. nih.gov This highlights the sensitivity of the binding pocket to even minor chemical modifications, such as the methylation of the hydroxyl groups.

The predicted binding conformation of metocurine positions its bulky and rigid scaffold within the binding pocket at the interface between subunits of the nAChR. The key interactions stabilizing this complex are predicted to be a combination of electrostatic interactions, hydrogen bonds, and hydrophobic interactions.

Key Research Findings from Molecular Docking:

| Feature | Observation | Implication |

| Binding Orientation | Metocurine and d-tubocurarine, despite having identical molecular scaffolds, are predicted to bind in distinctly different orientations to the adult human nAChR binding site. researchgate.net | Minor structural differences can significantly alter the binding mode and interactions with key residues. |

| Key Interactions | The quaternary nitrogen atoms of metocurine are crucial for anchoring the molecule within the binding site through cation-π interactions with aromatic residues. | These electrostatic interactions are a primary driver of the high-affinity binding of curare-like compounds. |

| Hydrophobic Interactions | The concave hydrophobic face of metocurine is predicted to lie across several β-strands of the receptor subunit. researchgate.net | These interactions contribute to the overall stability of the ligand-receptor complex. |

| Subunit Selectivity | Computational studies, in conjunction with experimental data, have explored the selectivity of metocurine for different subunit interfaces of the nAChR. researchgate.netresearchgate.net | Understanding subunit selectivity is critical for designing drugs with improved side-effect profiles. |

These molecular docking studies provide a static yet insightful picture of how (+)-O,O-Dimethyltubocurarine likely occupies the binding site of the nAChR, paving the way for more dynamic and in-depth computational analyses.

Molecular Dynamics Simulations for Ligand-Induced Conformational Changes

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes that occur over time upon ligand binding. While specific MD simulation studies focusing solely on the conformational changes induced by (+)-O,O-Dimethyltubocurarine are not extensively detailed in the available literature, the methodology has been applied to the broader class of curariform alkaloids.

MD simulations of the nAChR in complex with ligands like d-tubocurarine have been performed to refine docking poses and to understand the stability of the interactions. researchgate.netresearchgate.net These simulations can reveal how the binding of an antagonist like metocurine can stabilize the receptor in a non-conducting state, preventing the conformational changes necessary for ion channel opening.

The binding of an agonist to the nAChR is known to induce a twisting motion in the extracellular domain, which is coupled to the opening of the transmembrane ion pore. Antagonists like (+)-O,O-Dimethyltubocurarine are thought to prevent this conformational cascade. MD simulations can help to map the allosteric communication pathways within the receptor that are disrupted by antagonist binding.

Anticipated Insights from Molecular Dynamics:

| Aspect of Simulation | Potential Finding for (+)-O,O-Dimethyltubocurarine |

| Receptor Flexibility | MD simulations would likely show a reduction in the overall flexibility of the ligand-binding domain upon metocurine binding, particularly in regions critical for channel gating. |

| Loop C Dynamics | The "C-loop" of the nAChR is a crucial element that closes over the ligand upon binding. MD could reveal how metocurine's structure prevents the complete and productive closure of this loop. |

| Water Molecule Displacement | The role of water molecules in the binding pocket can be elucidated, showing how they are displaced or rearranged upon the binding of metocurine. |

| Long-range Conformational Effects | Simulations could demonstrate how the binding of metocurine at the extracellular domain allosterically influences the conformation of the distant transmembrane domain, keeping the ion channel closed. |

Further dedicated MD simulation studies on the (+)-O,O-Dimethyltubocurarine-nAChR complex are needed to fully characterize the dynamic nature of this interaction and the precise mechanism by which it inhibits receptor function.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction of Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. For neuromuscular blocking agents like (+)-O,O-Dimethyltubocurarine, QSAR models can be developed to predict their potency and other pharmacological properties.

While comprehensive QSAR studies specifically centered on (+)-O,O-Dimethyltubocurarine and its close analogs are not widely published, the principles of QSAR are highly relevant to this class of compounds. The development of a robust QSAR model would involve a dataset of curare-like molecules with their experimentally determined activities at the nAChR.

A typical QSAR study would involve the following steps:

Data Collection: Gathering a set of molecules with known neuromuscular blocking activity, including (+)-O,O-Dimethyltubocurarine.

Descriptor Calculation: Computing a variety of molecular descriptors for each molecule, which can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Using statistical methods to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

Potential Descriptors for a QSAR Model of Neuromuscular Blockers:

| Descriptor Type | Example | Relevance to (+)-O,O-Dimethyltubocurarine |

| Topological | Inter-quaternary nitrogen distance | The distance between the two positive charges is known to be a critical determinant of activity. |

| Electronic | Partial charges on nitrogen atoms | The charge distribution influences the strength of electrostatic interactions with the receptor. |

| Steric/Geometrical | Molecular volume and surface area | The size and shape of the molecule must be complementary to the binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Hydrophobicity can influence both receptor binding and pharmacokinetic properties. |

The development of predictive QSAR models for this class of compounds could significantly accelerate the discovery of new neuromuscular blocking agents with improved therapeutic profiles.

Pharmacophore Development and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for nAChR antagonists can be developed based on the structure of active compounds like (+)-O,O-Dimethyltubocurarine.

A pharmacophore model for a competitive antagonist at the nAChR would likely include features such as:

Two cationic centers, representing the quaternary nitrogen atoms.

A specific distance constraint between these cationic centers.

Several hydrophobic features, corresponding to the bulky, rigid scaffold of the molecule.

Potentially hydrogen bond donor or acceptor sites, depending on the specific interactions with the receptor.

Once a reliable pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of novel molecules that are likely to possess the desired biological activity. This approach can be significantly faster and more cost-effective than traditional high-throughput screening.

Hypothetical Pharmacophore Model for (+)-O,O-Dimethyltubocurarine and its Application:

| Pharmacophoric Feature | Description |

| Cationic Feature 1 | Quaternary nitrogen of the tetrahydroisoquinoline moiety. |

| Cationic Feature 2 | Quaternary nitrogen of the other benzylisoquinoline moiety. |

| Hydrophobic Core | The fused ring system of the molecule. |

| Distance Constraint | A defined spatial distance between the two cationic features. |

This pharmacophore model could then be employed in a virtual screening workflow to filter large compound libraries and prioritize a smaller, more manageable set of candidates for further computational analysis (like molecular docking) and eventual experimental testing. This strategy streamlines the drug discovery process, focusing resources on the most promising candidates.

Analytical Methodologies for the Investigation of + O,o Dimethyltubocurine in Research Settings

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Isolation and Quantification

Advanced chromatographic techniques are indispensable for the separation and quantification of (+)-O,O-Dimethyltubocurine from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods in this context.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of alkaloids. In a typical RP-HPLC setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. nih.govjyoungpharm.orgsemanticscholar.org The separation is based on the differential partitioning of the analyte between the two phases.

The selection of the mobile phase, which often consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), is critical for achieving optimal separation. jyoungpharm.org Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better resolution of complex mixtures. Detection is commonly performed using a UV detector, as the aromatic rings in the this compound structure absorb UV light. nih.gov For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.

Interactive Data Table: Typical HPLC Parameters for Alkaloid Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Eluent to carry the sample |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Detection | UV at 280 nm | To detect and quantify the analyte |

| Injection Volume | 10 µL | Amount of sample introduced |

| Column Temperature | 25°C | Ensures reproducible retention times |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. frontiersin.orgnih.gov While GC is typically used for volatile and thermally stable compounds, derivatization techniques can be employed to increase the volatility of compounds like this compound, making them amenable to GC analysis. However, due to the compound's complexity and thermal lability, HPLC is often the preferred chromatographic method.

In GC-MS analysis, the sample is first vaporized and separated in the gas chromatograph based on its boiling point and interaction with the stationary phase. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for identification by comparing it to spectral libraries. nih.govresearchgate.net

Spectroscopic and Spectrometric Methods for Structural Characterization and Purity Assessment

Spectroscopic and spectrometric methods are vital for the unambiguous structural elucidation and confirmation of the purity of isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. hmdb.cahmdb.canih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1H NMR provides information about the number and types of protons and their neighboring environments, while 13C NMR provides information about the carbon skeleton. nih.govmdpi.com

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, allowing for the complete assignment of the molecule's structure. mdpi.comnih.gov The purity of a sample can also be assessed by the absence of extraneous signals in the NMR spectrum.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the molecular formula. nih.govnih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information. nih.gov The fragmentation pattern can help to identify specific structural motifs within the molecule. nih.gov

Interactive Data Table: Spectroscopic Data for Structural Elucidation

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| 1H NMR | Number, environment, and connectivity of protons | Confirms the presence of aromatic, methoxy (B1213986), and N-methyl protons. |

| 13C NMR | Number and type of carbon atoms | Elucidates the carbon framework of the bisbenzylisoquinoline structure. |

| HRMS | Exact molecular weight and elemental composition | Confirms the molecular formula. |

| MS/MS | Fragmentation pattern | Provides information on the connectivity of the isoquinoline (B145761) units. |

| FT-IR | Presence of functional groups | Identifies characteristic vibrations of aromatic rings and ether linkages. semanticscholar.orgnih.gov |

Validation Protocols for Analytical Methods in Academic Research

To ensure the reliability and consistency of research data, the analytical methods used must be validated. researchgate.netwjarr.comresearchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ujpronline.comjetir.org Key validation parameters, as often guided by organizations like the International Council for Harmonisation (ICH), include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.com

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net This is often determined by recovery studies. jetir.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. semanticscholar.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ujpronline.com

Future Research Directions and Emerging Applications

Exploration of Novel Binding Sites and Mechanisms beyond the Neuromuscular Junction

While the primary mechanism of (+)-O,O-Dimethyltubocurine involves blocking nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor end-plate, emerging research suggests that its pharmacological profile, and that of its parent compound d-tubocurarine, may not be exclusively limited to this site. drugbank.comnih.gov The exploration of alternative binding sites is a key area of future investigation, potentially revealing new therapeutic applications or explaining secondary effects.

Research into analogues of d-tubocurarine has indicated interactions with other receptor systems. For instance, d-tubocurarine itself has been shown to act as an antagonist at dopamine (B1211576) receptors in the isolated, perfused rabbit ear artery. nih.gov Interestingly, this study found that this compound (metocurine), which possesses two quaternary nitrogens, did not exhibit this dopaminergic antagonist activity. nih.gov This highlights the critical role of specific structural features, such as the degree of nitrogen methylation, in determining the receptor interaction profile.

Furthermore, studies have examined the structure-activity relationships of curariform antagonists at serotonin (B10506) 5-HT3 receptors, which are structurally similar to nAChRs. researchgate.net The binding of d-tubocurarine to the 5-HT3 receptor suggests that the fundamental mechanisms of interaction may be conserved across this receptor superfamily. researchgate.netresearchgate.net Future research will likely focus on detailed structural and functional studies to determine if this compound retains any affinity for 5-HT3 or other Cys-loop receptors and the physiological relevance of such interactions. The limited number of contacts formed by d-tubocurarine in the binding pocket of acetylcholine-binding protein (AChBP), a homolog of the nAChR extracellular domain, has been suggested as a reason for its low selectivity, opening the possibility of interactions with multiple receptor types. researchgate.net

These investigations into non-neuromuscular targets are crucial for a comprehensive understanding of the compound's pharmacology and for uncovering potential new applications in conditions not related to neuromuscular blockade.

Rational Design of Enhanced Affinities and Selectivities for Tubocurarine-Derived Agents

The development of new neuromuscular blocking agents has evolved significantly from the initial use of curare extracts to the rational design of synthetic molecules with improved pharmacological profiles. nih.govwikipedia.orgnih.gov this compound itself represents an early example of modifying a natural product to alter its properties. Future research is centered on the rational design of tubocurarine-derived agents with enhanced affinity for specific nAChR subtypes and greater selectivity, thereby minimizing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this effort. By systematically modifying the tubocurarine (B1210278) scaffold—such as through methylation, halogenation, or altering the stereochemistry—researchers can probe the importance of various functional groups for binding interactions. researchgate.netresearchgate.net For example, the methylation of d-tubocurarine to form this compound alters its binding affinity and selectivity profile. researchgate.net

The key strategies in the rational design of these agents include:

Targeting Subtype Specificity: Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels with various subunit compositions (e.g., α3β2, α4β2, α7) expressed throughout the nervous system. nih.govmdpi.commdpi.com Designing ligands that can selectively target one subtype over others is a major goal. This could lead to drugs with more precise actions, for instance, targeting nAChRs involved in pain signaling or neurodegenerative diseases without affecting neuromuscular function.

Exploiting Structural Differences: The design process leverages subtle differences in the ligand-binding pockets of different nAChR subtypes. mdpi.com By adding or modifying functional groups on the tubocurarine scaffold, new interactions can be formed with specific amino acid residues in the target receptor, enhancing binding affinity and selectivity. nih.gov

Optimizing Pharmacokinetics: Beyond receptor affinity, rational design aims to improve the pharmacokinetic properties of new molecules, such as their onset and duration of action, metabolism, and elimination pathways. nih.govnih.gov

The ultimate aim is to create a new generation of neuromuscular blocking agents and other nAChR modulators that are more potent, more selective, and have fewer side effects than existing compounds.

Integration of Multi-Omics Data with Structural and Functional Studies

Modern drug discovery and mechanistic studies are increasingly reliant on a systems biology approach, integrating data from various "omics" platforms. nih.govuv.es For a compound like this compound, integrating genomics, proteomics, and metabolomics with traditional structural and functional data can provide a more holistic understanding of its biological impact.

Genomics and Transcriptomics: These approaches can identify genetic variations in nAChR subunits or other proteins that may influence an individual's response to this compound. RNA-seq analysis can reveal how the compound might alter gene expression in target and non-target tissues. medrxiv.org This integration helps connect genetic blueprints to functional outcomes. researchgate.netbrighton.ac.uk

Proteomics: This field allows for the large-scale study of proteins, providing a direct measure of the functional molecules in a cell. nih.gov Proteomic analysis can identify the precise protein targets of a drug and uncover changes in protein expression or post-translational modifications that occur in response to drug exposure. medrxiv.orgmdpi.com This is particularly valuable for confirming binding targets and discovering unexpected off-target interactions.

Metabolomics: By analyzing the profile of small-molecule metabolites, metabolomics provides a functional readout of the physiological state of a cell or organism. mdpi.comnih.gov This can reveal downstream metabolic pathway alterations resulting from the receptor-blocking activity of this compound.

By combining these multi-omics datasets, researchers can construct comprehensive network models of the drug's mechanism of action. nih.govfrontiersin.org This integrative approach can elucidate complex biological responses, identify potential biomarkers for drug efficacy, and guide the development of more personalized therapeutic strategies. brighton.ac.ukmdpi.com

Advancements in In Silico Modeling for De Novo Ligand Design

Computational, or in silico, methods are becoming indispensable tools for accelerating the drug design process. nih.gov For tubocurarine-derived agents, these modeling techniques enable the de novo design of novel ligands with predicted activities before they are synthesized in the laboratory.

Key in silico approaches include:

Homology Modeling: Since high-resolution crystal structures are not available for all nAChR subtypes, homology modeling is used to build three-dimensional models of the receptors based on the known structures of related proteins, such as the acetylcholine-binding protein (AChBP). nih.govmdpi.comresearchgate.net These models serve as the structural framework for designing new drugs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to estimate binding affinity. nih.govmdpi.com By docking virtual libraries of tubocurarine-like compounds into the receptor models, scientists can prioritize the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-receptor complex over time. researchgate.net This can help to understand the conformational changes that occur upon binding and to refine the design of ligands that stabilize a desired receptor state.

De Novo Design: This advanced approach uses algorithms to design entirely new molecules that are predicted to fit a specific binding site. nih.gov Starting from a fragment or a basic scaffold, these programs can "grow" a molecule within the receptor's binding pocket, optimizing its structure for high-affinity interaction. nih.govnih.gov

These computational tools significantly reduce the time and cost associated with traditional drug discovery by allowing for the rapid screening and optimization of virtual compounds, focusing laboratory efforts on the most promising molecules.

Data Tables

Table 1: Investigated Receptor Interactions of Tubocurarine and its Analogs

| Compound | Receptor Target | Observed Effect | Reference |

| d-Tubocurarine | Dopamine Receptors | Antagonist activity | nih.gov |

| This compound | Dopamine Receptors | No antagonist activity | nih.gov |

| d-Tubocurarine | 5-HT3 Receptors | Antagonist activity | researchgate.netresearchgate.net |

| d-Tubocurarine | Nicotinic Acetylcholine Receptors | Competitive Antagonist | drugbank.comnih.gov |

Table 2: Key Computational Approaches in Ligand Design for nAChRs

| Technique | Application | Purpose | Reference |

| Homology Modeling | 3D structure prediction of nAChR subtypes | Create structural targets for drug design when experimental structures are unavailable. | nih.govresearchgate.net |

| Molecular Docking | Prediction of ligand-receptor binding mode | Screen virtual libraries and predict binding affinity of novel compounds. | mdpi.comresearchgate.net |

| Molecular Dynamics | Simulation of protein-ligand movement | Understand the conformational dynamics and stability of the receptor-ligand complex. | researchgate.net |

| De Novo Design | Algorithmic creation of new molecules | Generate novel chemical structures optimized for a specific receptor binding site. | nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (+)-O,O-Dimethyltubocurine, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : Begin with a systematic literature review to identify classical synthetic routes (e.g., alkaloid isolation or semi-synthetic modification of tubocurarine derivatives). Optimize reaction parameters (temperature, solvent polarity, and catalyst selection) using fractional factorial design experiments. Validate purity via HPLC and mass spectrometry, ensuring alignment with published spectral data .

Q. How should researchers characterize the stereochemical configuration of this compound to confirm its structural integrity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis) with X-ray crystallography for absolute configuration determination. Circular dichroism (CD) can corroborate optical activity. Cross-reference data with historical studies to resolve ambiguities in stereochemical assignments .

Q. What pharmacological properties of this compound are well-documented, and what in vitro assays are recommended for initial activity screening?

- Methodological Answer : Prioritize acetylcholinesterase inhibition assays and radioligand binding studies (e.g., α7 nicotinic acetylcholine receptor antagonism). Use SH-SY5Y neuronal cell lines for cytotoxicity profiling. Validate findings against positive controls (e.g., d-tubocurarine) and reference historical IC₅₀ values .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported IC₅₀ values of this compound across different studies?

- Methodological Answer : Conduct a meta-analysis of existing data to identify methodological divergences (e.g., assay buffer pH, cell line variability). Replicate key studies under standardized conditions, using blinded analysis to minimize observer bias. Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to quantify variability sources .

Q. What strategies are effective in isolating this compound from complex biological matrices during pharmacokinetic studies?

- Methodological Answer : Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to enhance recovery rates. Optimize mobile phase gradients in LC-MS/MS to separate the compound from endogenous interferents. Validate the method using spike-recovery experiments in plasma/serum matrices .

Q. How can computational modeling be integrated with experimental data to elucidate the binding mechanisms of this compound at neuromuscular junctions?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using high-resolution receptor structures (e.g., Torpedo californica nAChR). Validate predictions with mutagenesis studies targeting key binding residues. Correlate binding free energies (MM-PBSA calculations) with functional electrophysiological data .

Q. What experimental frameworks are recommended to assess the long-term stability of this compound under varying storage conditions?

- Methodological Answer : Design accelerated stability studies (40°C/75% RH) with periodic sampling over 6–12 months. Analyze degradation products via UPLC-QTOF and assess bioactivity retention. Use Arrhenius modeling to extrapolate shelf-life under standard conditions .

Addressing Data Contradictions and Methodological Pitfalls

Q. How should researchers reconcile discrepancies between in vivo neuromuscular blockade efficacy and in vitro receptor affinity data for this compound?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., plasma protein binding, blood-brain barrier permeability) using compartmental modeling. Perform ex vivo tissue bath experiments to measure functional blockade in isolated nerve-muscle preparations, controlling for temperature and oxygenation .

Guidance for Literature Review and Hypothesis Development

- Key Tip : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure research questions. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.